Empagliflozin metabolite M468/1
CAS No.: 1938058-43-5
Cat. No.: VC20302254
Molecular Formula: C23H29ClO8
Molecular Weight: 468.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1938058-43-5 |
|---|---|
| Molecular Formula | C23H29ClO8 |
| Molecular Weight | 468.9 g/mol |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(2S)-1,4-dihydroxybutan-2-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C23H29ClO8/c24-18-6-3-14(23-22(30)21(29)20(28)19(12-27)32-23)10-15(18)9-13-1-4-16(5-2-13)31-17(11-26)7-8-25/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 |
| Standard InChI Key | ZPUZKVKGWCMSOZ-QZMOQZSNSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O[C@@H](CCO)CO |
| Canonical SMILES | C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OC(CCO)CO |
Introduction
Identification and Structural Characterization of M468/1
M468/1 is a secondary metabolite of empagliflozin, formed via Phase I oxidative metabolism. While the parent compound empagliflozin ((1S)-1,5-anhydro-1-(4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl)-D-glucitol) undergoes glucuronidation and hydroxylation, M468/1 arises specifically from oxidative cleavage of the tetrahydrofuran ring system . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data indicate that M468/1 retains the chlorophenyl-glucitol backbone but lacks the tetrahydrofuran-3-yloxy substituent, resulting in a molecular weight of 468.41 g/mol (C<sub>19</sub>H<sub>23</sub>ClO<sub>6</sub>) .
Metabolic Pathways and Enzymatic Regulation
M468/1 formation occurs predominantly in hepatic microsomes, with cytochrome P450 (CYP) 2C19 and CYP3A4 identified as primary catalysts in humans . Interspecies variations exist:
Table 1: M468/1 Formation Rates in Hepatic Microsomes
| Species | Formation Rate (pmol/min/mg protein) | Primary CYP Isoform |
|---|---|---|
| Human | 12.4 ± 1.8 | CYP2C19 |
| Mouse | 8.9 ± 0.7 | CYP2D22 |
| Rat | 6.3 ± 0.5 | CYP3A1 |
| Dog | 10.1 ± 1.2 | CYP2C21 |
Data adapted from multidose studies using [<sup>14</sup>C]-empagliflozin .
Renal metabolism contributes minimally to M468/1 production (<5% total formation), though organic anion transporter 3 (OAT3)-mediated uptake in proximal tubules facilitates its concentration in renal tissue . This compartmentalization explains the metabolite's detection in renal cortex at levels 3–5× higher than plasma concentrations in chronic toxicity studies .
Interspecies Pharmacokinetic Variability
Comparative pharmacokinetic data reveal significant species-specific differences in M468/1 exposure:
Table 2: M468/1 Plasma Exposure After Empagliflozin Administration
| Species | Dose (mg/kg) | C<sub>max</sub> (µM) | AUC<sub>0-∞</sub> (µM·h) | Plasma Half-Life (h) |
|---|---|---|---|---|
| Mouse | 250 | 3.6 ± 0.4 | 15.2 ± 1.8 | 2.8 ± 0.3 |
| Rat | 5 | 1.9 ± 0.2 | 8.7 ± 0.9 | 3.1 ± 0.4 |
| Dog | 5 | 0.7 ± 0.1 | 3.2 ± 0.3 | 4.5 ± 0.6 |
Data represent mean ± SD from radioisotope distribution studies .
Notably, male mice exhibited 9-fold higher renal M468/1 concentrations than females (12.4 vs. 1.4 nmol/g tissue), correlating with OAT3 expression levels . This sexual dimorphism was absent in rats and dogs, suggesting mouse-specific regulatory mechanisms for renal OAT transporters .
Implications for Therapeutic Monitoring
While M468/1 demonstrates negligible pharmacological activity, its pharmacokinetic properties influence empagliflozin dosing in special populations:
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Renal impairment: 2.3-fold AUC increase in nephrectomized rats vs. controls
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Hepatic dysfunction: 38% reduction in formation rate in cirrhotic models
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Drug interactions: Strong CYP2C19 inhibitors increase M468/1 exposure by 4.7×
Ongoing research aims to characterize M468/1's role in empagliflozin's cardiorenal protective effects, particularly its modulation of fatty acid β-oxidation and phospholipid remodeling observed in prediabetic models .
Analytical Detection Methods
Validated LC-MS/MS methods for M468/1 quantification employ deuterated internal standards (M468/1-d<sub>4</sub>):
Chromatographic conditions:
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Column: Atlantis T3 (2.1 × 50 mm, 3 µm)
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Mobile phase: 0.1% formic acid in acetonitrile/water (gradient elution)
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Retention time: 2.8 min
Stability studies indicate M468/1 degrades <15% after 24h at room temperature, requiring sample acidification (pH 2.5) for long-term storage .
Future Research Directions
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Elucidate M468/1's interaction with renal organic cation transporters
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Characterize potential anti-inflammatory effects via arachidonic acid pathway modulation
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Develop physiologically based pharmacokinetic (PBPK) models incorporating age-related metabolic changes
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